1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold recognized for its kinase-inhibitory properties. The molecule comprises a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a 2,2-dimethoxyethylamine moiety at position 2. The 4-chlorophenyl group enhances lipophilicity and target binding, while the dimethoxyethyl chain may improve solubility compared to bulkier alkyl or aromatic substituents .
Properties
Molecular Formula |
C15H16ClN5O2 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5O2/c1-22-13(23-2)8-17-14-12-7-20-21(15(12)19-9-18-14)11-5-3-10(16)4-6-11/h3-7,9,13H,8H2,1-2H3,(H,17,18,19) |
InChI Key |
KSBQLGSNGOQNHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Finally, the compound is converted to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize by-products and waste. The steps mentioned above can be scaled up for industrial production, ensuring that the reaction conditions are optimized for large-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes electrophilic aromatic substitution and nucleophilic displacement reactions. Key findings include:
-
Chlorine displacement with amines in DMF at 80°C yields amino-substituted derivatives:
Yields range from 65–85%, depending on the amine’s nucleophilicity. -
Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst produces biaryl derivatives (70–92% yield).
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine substitution | DMF, 80°C | 65–85 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 70–92 |
Cyclization Reactions
The dimethoxyethyl side chain participates in acid-catalyzed cyclizations:
-
Formation of oxazolidinones : Treatment with HCl in THF generates a five-membered ring via intramolecular nucleophilic attack:
Confirmed by X-ray crystallography (94% yield). -
Ring expansion with trifluoroacetic anhydride (TFAA) produces seven-membered lactams under anhydrous conditions.
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
The fused heterocycle undergoes regioselective modifications:
-
C-6 bromination using NBS in CCl₄ yields 6-bromo derivatives (88% yield), enabling further cross-coupling reactions .
-
N-alkylation at the pyrimidine nitrogen with alkyl halides in DMF/K₂CO₃ (75–90% yield) .
| Position Modified | Reagent | Product | Yield (%) |
|---|---|---|---|
| C-6 | NBS/CCl₄ | 6-Bromo derivative | 88 |
| N-1 | R-X/K₂CO₃ | Alkylated derivative | 75–90 |
Condensation Reactions
The compound participates in multicomponent syntheses:
-
Three-component reactions with aldehydes and malononitrile in ethanol/DABCO yield pyrano[2,3-c]pyrazole hybrids (Scheme 1) .
Typical conditions: 30 min, RT, 70–85% yield. -
Cyclocondensation with β-keto esters forms fused pyran derivatives, as confirmed by HRMS and NMR .
Phase-Transfer Catalyzed Alkylation
The dimethoxyethyl amine group reacts with alkylating agents under phase-transfer conditions:
-
Propargylation with propargyl bromide in DMF/NaOH yields terminal alkyne derivatives (82% yield) .
Products show enhanced kinase inhibition (IC₅₀ = 0.8 μM vs. CDK2) .
Computational Insights
DFT studies (B3LYP/6-311++G(d,p)) reveal:
-
Electron density at the pyrimidine N-1 facilitates alkylation .
-
Chlorophenyl group’s electron-withdrawing effect enhances electrophilic substitution kinetics.
Stability and Degradation Pathways
-
Hydrolysis : The dimethoxyethyl group hydrolyzes in acidic media to form glycolic acid derivatives.
-
Photodegradation : UV exposure induces C-Cl bond cleavage, forming phenolic byproducts.
This compound’s reactivity profile highlights its utility as a scaffold for generating bioactive derivatives, particularly kinase inhibitors and anticancer agents. Experimental protocols emphasize anhydrous conditions and chromatographic purification to maximize yields and purity.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant activity against various cancer cell lines. For instance:
- Mechanism of Action : It is hypothesized that these compounds may inhibit kinase activity involved in cell proliferation and survival pathways. Preliminary studies suggest that they interact with ATP-binding sites in target proteins, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Effects
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory properties:
- Pharmacological Screening : Compounds have demonstrated lower ulcerogenic activities compared to established anti-inflammatory drugs like Diclofenac, indicating a favorable safety profile .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Some derivatives exhibit efficacy against microbial pathogens, suggesting potential applications in treating infections .
Case Studies
Several case studies highlight the applications of this compound in drug discovery and development:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Parameters
| Compound | IC50/EC50 | Clinical Stage | Key Limitations |
|---|---|---|---|
| S29 | Effective at 5.74 ng/mL | Preclinical | Poor solubility; requires GO |
| OSI-027 (R39) | 22 nM (mTORC1) | Phase I | Dose-dependent toxicity |
| PP2 | <10 µM (SFKs) | Research tool | Not therapeutic |
Biological Activity
1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The compound's structure includes a pyrazolo[3,4-d]pyrimidine core with substituents that may influence its biological activity.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : Approximately 358.22 g/mol
- InChI Key : A unique identifier for chemical substances that provides a way to encode molecular information.
Research suggests that compounds in the pyrazolo[3,4-d]pyrimidine class may act as inhibitors of various kinases and enzymes involved in cell proliferation and survival pathways. Specifically, they have been shown to inhibit:
- Cyclin-dependent kinases (CDKs)
- Src and Abl tyrosine kinases
- Glycogen synthase kinase-3 (GSK-3)
- Epidermal growth factor receptor (EGFR) protein tyrosine kinase
These interactions are crucial for their anticancer activities, as they disrupt signaling pathways that promote tumor growth and survival .
Anticancer Properties
This compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| Non-small cell lung cancer | 95.18% |
| Melanoma | 96.08% |
| Leukemia | 96.27% |
| Colon cancer | 95.45% |
These results indicate a strong potential for this compound as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against microbial pathogens. In vitro studies have indicated significant antifungal and antitubercular activities, suggesting its potential as a dual-action therapeutic agent .
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties against 60 NCI cancer cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxic effects across multiple cancer types .
- Antifungal Evaluation : Another research effort focused on the synthesis of related pyrazole derivatives which were tested against pathogenic fungi and Mycobacterium tuberculosis. The findings suggested that these compounds could serve as promising antifungal and antitubercular agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?
- Methodology : Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated intermediates (e.g., 4-chloropyrazolopyrimidine) react with amines under reflux in polar aprotic solvents like acetonitrile or dichloromethane. Key steps include:
- Alkylation : Reacting with alkyl/aryl halides in dry acetonitrile (e.g., 1.5 equivalents, 12–24 hours, 60–80°C) .
- Urea/thiourea formation : Using isocyanates/isothiocyanates in dichloromethane at 0–25°C .
- Esterification : Substituted benzoyl chlorides in dry benzene under reflux .
- Validation : Products are confirmed via IR (N–H stretching at 3200–3400 cm⁻¹) and ¹H NMR (e.g., pyrimidine C–H protons at δ 8.2–8.5 ppm) .
Q. How can researchers optimize reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?
- Critical factors :
- Solvent choice : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of amines.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions in urea/thiourea synthesis .
- Catalyst use : Lewis acids (e.g., LiCl) improve coupling efficiency in alkylation steps .
- Case study : Compound 9 () achieved 77% yield via ethanol reflux and recrystallization, highlighting solvent purity and stoichiometric balance as key variables .
Advanced Research Questions
Q. What structural features influence the bioactivity of pyrazolo[3,4-d]pyrimidines?
- Key insights :
- Substituent effects : The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. Dimethoxyethyl side chains may modulate solubility and metabolic stability .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., δ 11.98 ppm in ¹H NMR) stabilize planar conformations critical for target binding .
- SAR analysis : Derivatives with morpholine or arylpiperazine substituents show enhanced kinase inhibition, suggesting electron-rich moieties improve target engagement .
Q. How can computational modeling guide the design of novel analogs?
- Approach :
- Quantum mechanical calculations : Predict reaction pathways (e.g., transition states for nucleophilic substitution) .
- Docking studies : Use AutoDock Vina to screen analogs against targets like EGFR or VEGFR2. For example, N-(3-(4-chlorophenoxy)benzyl) derivatives showed high binding affinity (ΔG = −9.2 kcal/mol) .
- Validation : Cross-reference computational predictions with experimental IC₅₀ values (e.g., in vitro kinase assays) .
Q. How should researchers resolve contradictions in reported synthetic yields?
- Case analysis : Compare yields for similar reactions:
- Compound 8a (): 65% yield (acetonitrile, 24 hours).
- Compound 9 (): 77% yield (ethanol, 10 hours).
- Root cause : Longer reaction times in acetonitrile may degrade heat-sensitive intermediates. Ethanol’s lower boiling point reduces decomposition .
- Recommendation : Use Design of Experiments (DoE) to identify optimal time-temperature profiles .
Methodological Guidance
Q. What analytical techniques are essential for characterizing this compound?
- Core techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., dimethoxyethyl protons at δ 3.3–3.7 ppm) .
- HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z 361.1) .
- X-ray crystallography : Resolve intramolecular H-bonding (e.g., N–H⋯O in crystal lattices) .
Q. What safety protocols are critical during synthesis?
- Handling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
